N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A furan-2-carboxamide group linked via a methylene bridge to a 4H-1,2,4-triazole core.
- The triazole ring is substituted at position 4 with a 2-methoxyphenyl group and at position 5 with a sulfanyl-linked 2-oxoethyl chain.
- The oxoethyl chain connects to a 4,5-dihydro-1H-pyrazole moiety bearing a 4-methylphenyl group at position 5 and a thiophen-2-yl group at position 2.
Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., HATU-mediated carboxamide formation , or S-alkylation of triazoles ).
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O4S2/c1-20-11-13-21(14-12-20)24-17-22(27-10-6-16-42-27)35-37(24)29(38)19-43-31-34-33-28(18-32-30(39)26-9-5-15-41-26)36(31)23-7-3-4-8-25(23)40-2/h3-16,24H,17-19H2,1-2H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCYBAXRLADJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the furan, triazole, and pyrazole rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole ring is known for its antifungal activity, while the furan derivative may enhance this effect through synergistic mechanisms. Research into related compounds has shown promising results against various bacterial and fungal strains, suggesting that this compound could be developed as an antimicrobial agent.
Anticancer Properties
Research into pyrazole derivatives has revealed their potential as anticancer agents. The presence of the thiophene and triazole moieties in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies on similar compounds have demonstrated their effectiveness in targeting specific cancer pathways, indicating that further exploration of this compound could yield valuable insights into its anticancer efficacy.
Anti-inflammatory Effects
Compounds containing furan and triazole structures have been reported to exhibit anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes. Given the structural similarities to known anti-inflammatory agents, this compound warrants investigation for its potential therapeutic effects in inflammatory diseases.
Pharmacological Insights
The pharmacological profile of N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide suggests a multifaceted approach to drug development:
- Targeting Specific Enzymes : The compound may interact with enzymes involved in metabolic pathways relevant to disease states.
- Modulation of Biological Pathways : Its unique structure allows for modulation of various biological pathways, making it a candidate for further research into targeted therapies.
- Potential as a Lead Compound : Given its complex structure and potential activities, it could serve as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Triazole Derivatives: The target compound shares the 4H-1,2,4-triazole core with compounds in .
- Carboxamide Linkers : Unlike nitrothiophene carboxamides or thiophene-pyrazole carboxamides , the target compound uses a furan-2-carboxamide group, which may alter electronic properties and solubility.
- Synthetic Complexity : The target’s multi-heterocyclic architecture likely requires more intricate synthesis than analogues, such as stepwise S-alkylation or HATU-mediated coupling .
Physicochemical and Spectroscopic Properties
Biological Activity
N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has a molecular formula of C34H32N6O4S2 and features multiple heterocyclic rings, which are significant in medicinal chemistry. The presence of thiophene and triazole moieties contributes to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives containing similar structural motifs exhibit significant antimicrobial properties. For example, a study evaluating pyrazolyl-thiazole derivatives demonstrated notable inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
The antimicrobial activity of this compound may be hypothesized based on these findings, suggesting potential effectiveness against similar microbial targets.
Anticancer Activity
Compounds with triazole and pyrazole structures have been investigated for their anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound may share these mechanisms due to its structural similarities.
A notable study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in developing effective anticancer agents . The potential of this compound may warrant further investigation in this area.
Antioxidant Activity
The antioxidant capacity of compounds with similar structures has been assessed using DPPH and hydroxyl radical scavenging assays. These studies indicate that electron-donating groups enhance radical scavenging abilities . The extended π-conjugation in the compound's structure could facilitate electron delocalization, improving its antioxidant potential.
Data Summary
| Activity | Tested Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Pyrazolyl-Thiazole | 3.12 - 12.5 | |
| Anticancer | Various Derivatives | Not Specified | |
| Antioxidant | Pyrazole Derivatives | Not Specified |
Computational Studies
Computational studies such as molecular docking simulations have been used to predict the binding affinity of similar compounds to biological targets. These studies suggest that structural features significantly influence the interaction profiles with target proteins, which is critical for understanding the biological activity of this compound .
Q & A
Q. What are the key parameters to optimize during the multi-step synthesis of this compound?
The synthesis requires meticulous control of reaction conditions:
- Temperature : Exothermic steps (e.g., triazole ring formation) often require cooling (0–5°C), while coupling reactions may need reflux (80–100°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfanyl group introduction, while ethanol/water mixtures stabilize intermediates .
- pH control : Acidic conditions (pH 4–5) prevent premature cyclization during triazole formation .
- Catalysts/Reagents : Use coupling agents (EDC/HOBt) for amide bond formation and NaH for deprotonation in thiol-alkylation steps .
Q. Which analytical techniques are critical for characterizing intermediates and the final product?
- HPLC : Monitor reaction progress and purity (>95% threshold for biological assays) .
- NMR : Confirm regioselectivity of triazole/thiophene substitution patterns (e.g., ¹H-NMR for methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ at m/z ~590.7) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for pyrazoline or triazole moieties .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ < 10 µM suggests therapeutic potential) .
- Enzyme inhibition : Evaluate binding to COX-2 or kinases via fluorescence polarization (Kd < 1 µM indicates high affinity) .
- Antimicrobial screening : Use agar dilution against Gram-positive bacteria (e.g., S. aureus) with MIC ≤ 8 µg/mL as a positive threshold .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Compare analogs with thiophene vs. furan substitutions at the pyrazole ring to assess impact on kinase selectivity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance metabolic stability (t₁/₂ > 6 hrs in microsomal assays) .
- Bioisosteric replacement : Replace the triazole with oxadiazole to reduce cytotoxicity while retaining activity (e.g., IC₅₀ shift from 2.1 µM to 3.8 µM) .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral bioavailability <20% may explain poor in vivo activity) and optimize via prodrug strategies (e.g., esterification of carboxyl groups) .
- Metabolite identification : Use LC-MS/MS to detect rapid glucuronidation/sulfation of the furan moiety, which may deactivate the compound .
- Formulation adjustments : Employ nanocarriers (e.g., PLGA nanoparticles) to enhance solubility and tissue penetration .
Q. What computational methods are suitable for predicting binding modes to therapeutic targets?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (e.g., hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the pyrazoline-thiophene complex in the ATP-binding pocket of kinases .
- QSAR modeling : Develop 2D descriptors (e.g., logP, polar surface area) to correlate with IC₅₀ values across analogs (R² > 0.85) .
Q. How can side reactions during sulfanyl-alkylation steps be minimized?
- Protecting groups : Temporarily block reactive amines with Boc groups to prevent thiol-disulfide exchange .
- Stoichiometry control : Use a 1.2:1 molar ratio of thiol to alkylating agent to avoid over-alkylation .
- In situ monitoring : Track thiol depletion via Ellman’s assay (λ = 412 nm) to terminate reactions at >90% conversion .
Methodological Guidelines
- Contradictory synthesis protocols : recommends DMF for triazole formation, while suggests DMSO for higher yields. Validate both under inert atmospheres (N₂/Ar) .
- Biological data interpretation : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify assay-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
